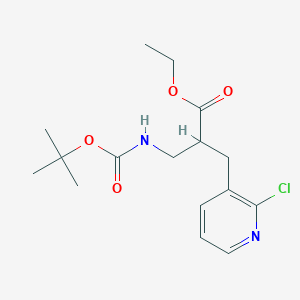

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chloropyridinyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate typically involves multiple steps:

Formation of the Amino Acid Derivative: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Coupling with Chloropyridine: The Boc-protected amino acid derivative is then coupled with 2-chloropyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or alcohol.

Major Products Formed

Amino Acid Derivatives: After deprotection and hydrolysis, the compound yields amino acid derivatives.

Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines.

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The chloropyridinyl moiety can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-amino-2-((2-chloropyridin-3-yl)methyl)propanoate: Lacks the Boc protecting group.

Ethyl 3-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)methyl)propanoate: Lacks the chlorine atom on the pyridine ring.

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-bromopyridin-3-yl)methyl)propanoate: Contains a bromine atom instead of chlorine.

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is unique due to the presence of both the Boc protecting group and the chloropyridinyl moiety, which confer specific reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, and discusses relevant research findings.

Compound Overview

- Molecular Formula: C₁₄H₁₈ClN₃O₄

- Molecular Weight: 319.76 g/mol

- Structural Features: The compound features a tert-butoxycarbonyl (Boc) protected amino group and a chloropyridine moiety, which may enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. The presence of the chloropyridine moiety is believed to play a crucial role in enhancing these interactions, potentially making this compound effective against various bacterial strains.

Case Study:

A study evaluating the antimicrobial efficacy of structurally related compounds demonstrated that modifications in halogen substitution significantly influenced the biological activity. For instance, compounds with brominated or chlorinated pyridine groups showed varying levels of effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been suggested to possess anti-inflammatory properties. The Boc group may provide stability and enhance the bioavailability of the compound in biological systems.

Research Findings:

In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, reducing inflammation in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound may involve:

- Hydrogen Bonding: The amino group can form hydrogen bonds with target biomolecules, influencing their function.

- π-π Stacking Interactions: The aromatic chloropyridine moiety may engage in π-π stacking with nucleic acids or proteins, enhancing binding affinity and specificity.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 3-(5-bromopyridin-3-yl)-3-(tert-butoxycarbonyl)amino)propanoate | Brominated pyridine | Different reactivity due to bromine |

| Ethyl 2-amino-4-(chloromethyl)pyridine | Different amine structure | Focus on pyridine's reactivity |

| N-Boc-L-serine methyl ester | Similar Boc protection | Extensive use in peptide synthesis |

This table highlights how variations in halogen substitution and functional groups can influence reactivity and biological activity, showcasing the uniqueness of this compound within its class.

Properties

Molecular Formula |

C16H23ClN2O4 |

|---|---|

Molecular Weight |

342.82 g/mol |

IUPAC Name |

ethyl 2-[(2-chloropyridin-3-yl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C16H23ClN2O4/c1-5-22-14(20)12(9-11-7-6-8-18-13(11)17)10-19-15(21)23-16(2,3)4/h6-8,12H,5,9-10H2,1-4H3,(H,19,21) |

InChI Key |

NTOFRNLZUCDFIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=C(N=CC=C1)Cl)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.